molecular formula C13H20O B8670685 4-Hexylanisole

4-Hexylanisole

Cat. No.: B8670685
M. Wt: 192.30 g/mol
InChI Key: IAINKDPTJUTRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexylanisole is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-hexyl-4-methoxybenzene

InChI

InChI=1S/C13H20O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-7H2,1-2H3

InChI Key

IAINKDPTJUTRFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

General procedure for K3PO4 promoted Suzuki coupling of aryl chlorides: An oven-dried resealable Schlenk tube was purged with argon and charged with Pd(OAc)2 (0.01 mmol, 0.5 mol %), ligand 2 (0.015 mmol, 0.75 mol %), the boronic acid (3.0 mmol), and potassium phosphate (4.0 mmol). The tube was purged with argon, and dioxane (6 mL) and 4-chlorotoluene (2.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 2 min, then heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then cooled to room temperature, diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1 M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0.015 mmol
Type
reactant
Reaction Step Four
Quantity
0.01 mmol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

An oven-dried resealable Schlenk tube was capped with a rubber septum, cooled under an argon purge, charged with 1-hexene (0.19 mL, 1.5 mmol), and cooled to 0° C. A solution of 9-BBN in THF (3 mL, 1.5 mmol, 0.5 M) was added, the flask was stirred at 0° C. for 15 min, then warmed to room temperature and stirred for 5 h. 4-Chloroanisole (0.12 mL, 1.0 mmol) was added, the septum was removed, and palladium acetate (4.4 mg, 0.02 mmol, 2 mol %), ligand 2 (11.9 mg, 0.03 mmol, 3 mol %), and cesium fluoride (456 mg, 3.0 mmol) were added under a stream of argon. The septum was replaced and the flask was purged with argon for 30 s. Dioxane (2 mL) was added, the septum was removed, the tube was sealed with a teflon screw cap, and the mixture was stirred at rt for 2 min. The reaction mixture was then heated to 50° C. with stirring for 22 h, at which time GC analysis showed the aryl chloride had been completely consumed. The mixture was cooled to room temperature, diluted with ether (20 mL), and poured into a separatory funnel. The mixture was washed with 1 M aqueous NaOH (20 mL), the layers were separated, and the aqueous phase was extracted with ether (20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was purified by flash chromatography to afford 170 mg (89%) of a colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.09 (d, 2H, J=8.8 Hz), 6.82 (d, 2H, J=8.6 Hz), 3.78 (s, 3H), 2.54 (t, 2H, J=7.5 Hz), 1.54-1.60 (m, 2H), 1.28-1.35 (m, 6H), 0.88 (t, 3H, J=6.8 Hz); 13C NMR (125 MHz, CDCl3) δ 157.6, 135.0, 129.2, 113.6, 55.2, 35.0, 31.73, 31.70, 28.9, 22.6, 14.1; IR (neat, cm−1) 2926, 1513, 1243, 1038, 822. Anal Calcd for C13H20O: C, 81.20; 11, 10.48. Found: C, 81.19; H, 10.62.
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
456 mg
Type
reactant
Reaction Step Four
Quantity
4.4 mg
Type
catalyst
Reaction Step Four
Name
ligand 2
Quantity
11.9 mg
Type
catalyst
Reaction Step Four
Yield
89%

Synthesis routes and methods III

Procedure details

General procedure for K3PO4 promoted Suzuki coupling of aryl chlorides: An oven-dried resealable Schlenk tube was purged with argon and charged with Pd(OAc)2 (0.01 mmol, 0.5 mol %), ligand 2 (0.015 mmol, 0.75 mol %), the boronic acid (3.0 mmol), and potassium phosphate (4.0 mmol). The tube was purged with argon, and dioxane (6 mL) and 4-chlorotoluene (2.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 2 min, then heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then cooled to room temperature, diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1 M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0.015 mmol
Type
reactant
Reaction Step Four
Quantity
0.01 mmol
Type
catalyst
Reaction Step Four

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